molecular formula C52H46ClN4O6P B14263690 2-[2-[[22-[2-(2-Hydroxyethoxy)ethoxy]-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-phosphoniahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaen-22-yl]oxy]ethoxy]ethanol;chloride CAS No. 159334-67-5

2-[2-[[22-[2-(2-Hydroxyethoxy)ethoxy]-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-phosphoniahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaen-22-yl]oxy]ethoxy]ethanol;chloride

Cat. No.: B14263690
CAS No.: 159334-67-5
M. Wt: 889.4 g/mol
InChI Key: ZYVRCAXRVADBSQ-UHFFFAOYSA-M
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Description

2-[2-[[22-[2-(2-Hydroxyethoxy)ethoxy]-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-phosphoniahexacyclo[99313,6113,1608,23018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaen-22-yl]oxy]ethoxy]ethanol;chloride is a complex organic compound with a highly intricate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, starting with the preparation of the core structure, followed by the introduction of the various functional groups. Common synthetic routes may include:

    Step 1: Formation of the core hexacyclic structure through cyclization reactions.

    Step 2: Introduction of the tetraphenyl groups via Friedel-Crafts alkylation.

    Step 3: Addition of the phosphonium group through a nucleophilic substitution reaction.

    Step 4: Attachment of the hydroxyethoxyethoxy groups via etherification reactions.

Industrial Production Methods

Industrial production of such a complex compound would require precise control of reaction conditions, including temperature, pressure, and pH. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form carbonyl compounds.

    Reduction: The phosphonium group can be reduced to a phosphine.

    Substitution: The ether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or tosylates in the presence of a strong base.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of phosphines.

    Substitution: Formation of new ether derivatives.

Scientific Research Applications

This compound’s unique structure and functional groups make it valuable in various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as an anticancer agent due to its phosphonium group, which can target mitochondria.

    Industry: Used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The phosphonium group can target mitochondria, disrupting their function and leading to cell death. The hydroxyl and ether groups can form hydrogen bonds with biomolecules, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Tetraphenylphosphonium chloride: Similar structure but lacks the hydroxyethoxyethoxy groups.

    Hexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa derivatives: Similar core structure but different functional groups.

Uniqueness

This compound’s uniqueness lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of the phosphonium group, in particular, distinguishes it from other similar compounds and enhances its potential for biological and industrial applications.

Properties

159334-67-5

Molecular Formula

C52H46ClN4O6P

Molecular Weight

889.4 g/mol

IUPAC Name

2-[2-[[22-[2-(2-hydroxyethoxy)ethoxy]-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-phosphoniahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaen-22-yl]oxy]ethoxy]ethanol;chloride

InChI

InChI=1S/C52H46N4O6P.ClH/c57-29-31-59-33-35-61-63(62-36-34-60-32-30-58)55-45-25-26-46(55)51(39-17-9-3-10-18-39)43-23-24-44(54-43)52(40-19-11-4-12-20-40)48-28-27-47(56(48)63)50(38-15-7-2-8-16-38)42-22-21-41(53-42)49(45)37-13-5-1-6-14-37;/h1-28,57-58H,29-36H2;1H/q+1;/p-1

InChI Key

ZYVRCAXRVADBSQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=N3)C(=C4C=CC5=C(C6=NC(=C(C7=CC=C2N7[P+](N45)(OCCOCCO)OCCOCCO)C8=CC=CC=C8)C=C6)C9=CC=CC=C9)C1=CC=CC=C1.[Cl-]

Origin of Product

United States

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